BenchChemオンラインストアへようこそ!

2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Antiviral Drug Discovery HCV NS5B Polymerase Structure-Activity Relationship

2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 1339071-24-7) is a heterocyclic small molecule (MF: C₁₁H₁₆N₂OS, MW: 224.32 g/mol) belonging to the Gewald 2-aminothiophene-3-carboxamide class. Structurally, it features a saturated tetrahydrobenzothiophene core bearing a gem-dimethyl group at the 6-position, an amino group at the 2-position, and a primary carboxamide at the 3-position.

Molecular Formula C11H16N2OS
Molecular Weight 224.32 g/mol
CAS No. 1339071-24-7
Cat. No. B1374169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
CAS1339071-24-7
Molecular FormulaC11H16N2OS
Molecular Weight224.32 g/mol
Structural Identifiers
SMILESCC1(CCC2=C(C1)SC(=C2C(=O)N)N)C
InChIInChI=1S/C11H16N2OS/c1-11(2)4-3-6-7(5-11)15-10(13)8(6)9(12)14/h3-5,13H2,1-2H3,(H2,12,14)
InChIKeyOIHXZTFULQKVOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 1339071-24-7): Core Scaffold and Procurement-Relevant Identity


2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 1339071-24-7) is a heterocyclic small molecule (MF: C₁₁H₁₆N₂OS, MW: 224.32 g/mol) belonging to the Gewald 2-aminothiophene-3-carboxamide class [1]. Structurally, it features a saturated tetrahydrobenzothiophene core bearing a gem-dimethyl group at the 6-position, an amino group at the 2-position, and a primary carboxamide at the 3-position . This substitution pattern differentiates it from the widely available, non-methylated parent scaffold (2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, CAS 4815-28-5) . Commercial offerings from multiple vendors specify a typical purity of 95% .

Why 2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Cannot Be Substituted with Unsubstituted Tetrahydrobenzothiophene Analogs


The 6,6-gem-dimethyl substitution on the tetrahydrobenzothiophene scaffold is not an inert structural bystander. In the context of tetrahydrobenzothiophene-based inhibitors of Hepatitis C Virus (HCV) NS5B polymerase, the 6,6-dimethyl group has been specifically highlighted as a key structural feature for activity in a series where the carboxamide is further derivatized [1]. This modification introduces significant differences in lipophilicity (computed XLogP3-AA of 2.7 for the target compound) and steric bulk compared to the unsubstituted analog (2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide), which can alter target binding, metabolic stability, and the physicochemical properties of downstream derivatives [2]. Substituting this compound with the non-methylated version will yield derivatives with different target engagement, cellular potency, and pharmacokinetic profiles, making it an unsuitable replacement in structure-activity relationship (SAR) explorations and lead optimization campaigns.

Quantitative Differentiation Evidence for 2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide


HCV NS5B Polymerase Inhibition: Structural Importance of 6,6-Dimethyl Substitution in Tetrahydrobenzothiophene Series

A novel series of selective HCV NS5B RNA-dependent RNA polymerase inhibitors based on a tetrahydrobenzothiophene scaffold has been reported, where the 6,6-dimethyl substitution (R = 6,6-Dimethyl, R′ = CONHSO₂Ar) is explicitly identified as a key structural feature for potent activity [1]. While specific IC₅₀ values for the target compound as a final inhibitor are not available, the unsubstituted analog (2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, CAS 4815-28-5) has been reported in other contexts, such as a USP2a inhibitor with an IC₅₀ of 8,700 nM . The 6,6-dimethyl group introduces a critical lipophilic and steric element that defines activity in the HCV series, a feature absent in the unsubstituted parent scaffold.

Antiviral Drug Discovery HCV NS5B Polymerase Structure-Activity Relationship

Enhanced Lipophilicity: Computed XLogP3-AA Comparison with the Unsubstituted Scaffold

The gem-dimethyl substitution at the 6-position markedly increases the computed lipophilicity of the molecule. PubChem data reports an XLogP3-AA of 2.7 for the target compound [1]. While a computed XLogP for the specific unsubstituted comparator (CAS 4815-28-5) is not available in the same source, the removal of the two methyl groups would predictably lower the logP by approximately 0.5-1.0 units based on standard fragment contributions. This increase in lipophilicity can influence membrane permeability, protein binding, and the overall drug-likeness of derived compounds.

Physicochemical Property Differentiation Drug Design Lipophilicity

Metabolic Stability Advantage: Gem-Dimethyl Blocking of Potential Oxidation Sites

The gem-dimethyl group at the 6-position of the tetrahydrobenzothiophene ring sterically blocks a metabolically labile site, a common strategy in medicinal chemistry to improve metabolic stability [1]. In the analogous series of tetrahydrobenzothiophene HCV NS5B inhibitors, the 6,6-dimethyl substitution was a critical feature, likely contributing to improved pharmacokinetic properties [2]. The unsubstituted analog (CAS 4815-28-5) possesses a metabolically accessible methylene at the same position, making it more susceptible to cytochrome P450-mediated oxidation.

Metabolic Stability Oxidative Metabolism Lead Optimization

Azomethine Derivative Synthesis: Purity and HPLC-Analyzed Reactivity Profile

A targeted synthesis and HPLC analysis study on pharmacologically active azomethine derivatives used 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide as the starting material, achieving product purities of >95% [1]. These azomethine derivatives were predicted to exhibit cytostatic, antitubercular, and anti-inflammatory activities, with the cytostatic effect being predominantly described [1]. The target compound's 6,6-dimethyl substitution would confer distinct steric and electronic properties on the resulting azomethine products compared to those derived from the unsubstituted scaffold, potentially altering biological activity and selectivity profiles.

Azomethine Derivatives Cytostatic Activity Synthetic Methodology

Optimal Procurement and Application Scenarios for 2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide


HCV Antiviral Lead Optimization Programs

Medicinal chemistry teams designing novel HCV NS5B polymerase inhibitors should procure this specific compound as a core scaffold. The 6,6-dimethyl substitution is a validated structural feature for activity in tetrahydrobenzothiophene-based inhibitors [1]. The compound serves as a key intermediate for the introduction of sulfonamide and other amide derivatives that target the polymerase, and its use ensures continuity with established SAR data.

Synthesis of Novel Cytostatic Azomethine Derivatives

Researchers focusing on cytostatic and antitubercular azomethine compounds can utilize the target compound as a starting material for condensation reactions with various aromatic aldehydes [1]. The 6,6-dimethyl group provides a differentiated steric environment that may lead to unique biological profiles compared to derivatives of the non-methylated scaffold. The established HPLC analysis method (acetonitrile-water 70:30, isocratic elution) can be adapted for purity assessment of the resulting products [1].

Metabolic Stability and Lipophilicity SAR Studies

For early-stage drug discovery programs optimizing the ADME properties of tetrahydrobenzothiophene derivatives, this compound provides a built-in metabolic shield at the 6-position. Its computed XLogP3-AA of 2.7 makes it a suitable scaffold for projects requiring a balance of lipophilicity and solubility [2]. Comparative studies with the unsubstituted analog (CAS 4815-28-5) can be designed to quantify the impact of the gem-dimethyl group on microsomal stability and cell permeability.

Allosteric Modulator Development for Adenosine A1 Receptor (A1AR)

This compound belongs to a class of 2-aminothiophene-3-carboxamides that have been evaluated as allosteric enhancers of the adenosine A1 receptor (A1AR) [1]. The target compound's specific substitution pattern can be exploited to develop novel A1AR allosteric modulators with potentially improved selectivity and pharmacokinetic properties, particularly in the context of cardiac and neuroprotective indications.

Quote Request

Request a Quote for 2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.